Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate
Description
"Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate" is a heterocyclic compound featuring a fused thienopyridine core substituted with a bromo group at position 3, a methyl group at position 6, and a tert-butyl carbamate moiety at position 2. The thieno[2,3-b]pyridine scaffold combines the electronic properties of thiophene and pyridine, making it a versatile intermediate in medicinal chemistry and materials science. The bromo substituent enhances reactivity for cross-coupling reactions, while the tert-butyl carbamate group serves as a protective group for amines, enabling selective functionalization in multi-step syntheses .
Structure
3D Structure
Properties
Molecular Formula |
C13H15BrN2O2S |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H15BrN2O2S/c1-7-5-6-8-9(14)11(19-10(8)15-7)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,16,17) |
InChI Key |
DHPDYUYGCRWQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Thieno[2,3-b]Pyridine Core Formation
The thieno[2,3-b]pyridine scaffold is typically constructed via cyclization of substituted pyridines with sulfur-containing precursors.
Example Protocol (From US20100093777A1):
-
Starting Material : 6-Methylpyridin-2-amine derivatives.
-
Cyclization : React with ethyl thioglycolate under basic conditions (KOH/H₂O in DMF) to form 3-aminothieno[2,3-b]pyridine-2-carboxylate.
-
Key Step : Bromination at the 3-position using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in DMF or CHCl₃.
-
Yield : 70–85% for brominated intermediates.
Direct Bromination of Preformed Thienopyridine
Sequential Bromination-Carbamoylation
Method (From RSC Supporting Information) :
-
Intermediate : 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide.
-
Bromination : Use CuBr₂ in acetic acid at 80°C for 6 hours.
-
Carbamate Formation : Treat with Boc₂O and triethylamine in DCM.
Comparative Analysis of Key Methods
| Method | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct Bromination | Br₂ | CHCl₃ | 0–5°C | 89–92 | |
| Copper-Mediated Bromination | CuBr₂ | Acetic Acid | 80°C | 76 | |
| NBS Bromination | NBS | DMF | 25°C | 68 |
Advanced Functionalization
Suzuki-Miyaura Coupling Post-Bromination
The 3-bromo substituent enables cross-coupling reactions for further derivatization:
-
Example : Pd(PPh₃)₄-catalyzed coupling with arylboronic acids in toluene/ethanol/water (5:1:1) at 120°C.
Critical Optimization Parameters
-
Regioselectivity : Bromination at the 3-position is favored due to electron-donating effects of the adjacent amine/carbamate group.
-
Solvent Choice : Polar aprotic solvents (DMF, THF) enhance Boc protection efficiency.
-
Catalysts : DMAP or Et₃N accelerates carbamate formation by deprotonating the amine.
Chemical Reactions Analysis
Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include hydrobromic acid, hydroxylating agents, and tert-butyl carbamate .
Scientific Research Applications
Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Biology: It is employed in biochemical studies to understand the interactions of various biomolecules.
Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing
Mechanism of Action
The mechanism of action of tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Gaps
- Further X-ray studies could clarify bond angles and packing arrangements influenced by the thienopyridine core.
- Reactivity Studies: emphasizes palladium-catalyzed couplings for similar carbamates. The target compound’s bromo group is likely reactive under analogous conditions, but its thienopyridine ring may necessitate tailored catalysts or temperatures .
Biological Activity
Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12BrN2O2S
- Molecular Weight : 324.21 g/mol
- CAS Number : 1042442-05-6
- Density : 1.621 g/cm³ (predicted)
- Boiling Point : 377.4 °C (predicted)
- pKa : 10.95 (predicted)
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the modulation of specific biochemical pathways:
- Inhibition of Enzymatic Activity : Many thieno[2,3-b]pyridine derivatives have been shown to inhibit enzymes such as tyrosinase and nitric oxide synthase, which are crucial in various physiological and pathological processes.
- Antiproliferative Effects : Studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegeneration, likely due to their ability to modulate oxidative stress and inflammation.
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of thieno[2,3-b]pyridine derivatives, including this compound. Results indicated a significant reduction in cell viability in breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics.
- Neuroprotective Effects : In vitro studies demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in models simulating neurodegenerative diseases. The mechanism was attributed to the modulation of antioxidant pathways.
- In Vivo Efficacy : Animal models treated with the compound showed improved outcomes in terms of tumor size reduction and enhanced survival rates compared to control groups.
Q & A
Basic: What are the recommended methods for synthesizing tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a brominated thienopyridine precursor with tert-butyl carbamate under nucleophilic or palladium-catalyzed conditions. Key steps include:
- Amine Activation: React 3-bromo-6-methylthieno[2,3-b]pyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Solvent Optimization: Use anhydrous dichloromethane or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
